molecular formula C9H9BrClNO B6308782 N-(4-Bromo-2-chloro-6-methylphenyl)acetamide CAS No. 1863924-52-0

N-(4-Bromo-2-chloro-6-methylphenyl)acetamide

Cat. No.: B6308782
CAS No.: 1863924-52-0
M. Wt: 262.53 g/mol
InChI Key: LDLROXIJAYDYBA-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-chloro-6-methylphenyl)acetamide is an organic compound with the molecular formula C9H9BrClNO It is a derivative of acetanilide, where the phenyl ring is substituted with bromine, chlorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Bromo-2-chloro-6-methylphenyl)acetamide can be synthesized through a multi-step process. One common method involves the acylation of 4-bromo-2-chloro-6-methylaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-chloro-6-methylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution: Depending on the nucleophile, products such as N-(4-methoxy-2-chloro-6-methylphenyl)acetamide can be formed.

    Oxidation: N-oxides of the compound.

    Reduction: Corresponding amines.

    Hydrolysis: 4-bromo-2-chloro-6-methylaniline and acetic acid.

Scientific Research Applications

N-(4-Bromo-2-chloro-6-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-chloro-6-methylphenyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromo-2-methylphenyl)acetamide: Similar structure but lacks the chlorine substituent.

    N-(4-Chloro-2-methylphenyl)acetamide: Similar structure but lacks the bromine substituent.

    N-(4-Bromo-2-chlorophenyl)acetamide: Similar structure but lacks the methyl group.

Uniqueness

N-(4-Bromo-2-chloro-6-methylphenyl)acetamide is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, along with a methyl group. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(4-bromo-2-chloro-6-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-5-3-7(10)4-8(11)9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLROXIJAYDYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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